molecular formula CH2NO5P-2 B1231626 Carbamoyl phosphate(2-)

Carbamoyl phosphate(2-)

货号: B1231626
分子量: 139 g/mol
InChI 键: FFQKYPRQEYGKAF-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Carbamoyl phosphate(2-) is a doubly-charged organophosphate oxoanion arising from deprotonation of the phosphate OH groups of carbamoyl phosphate;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a carbamoyl phosphate.

常见问题

Q. How can researchers accurately quantify carbamoyl phosphate concentrations in enzymatic assays?

Basic Research Question
Carbamoyl phosphate quantification is critical for studying urea cycle enzymes. The Folin phenol reagent method (Lowry assay) is widely used for protein quantification in enzyme preparations. To quantify carbamoyl phosphate, combine enzymatic coupling assays with spectrophotometric detection. For example, link its consumption to ornithine transcarbamylase (OTC) activity, monitoring citrulline formation at 340 nm via NADH oxidation . Ensure reaction buffers (pH 7.4–8.0) stabilize carbamoyl phosphate, as it degrades rapidly in acidic conditions .

Q. What experimental strategies distinguish carbamoyl phosphate synthesis pathways in prokaryotes versus eukaryotes?

Advanced Research Question
Prokaryotic carbamoyl phosphate synthetases (CPS) often utilize glutamine or ammonia, while eukaryotic CPS1 (mitochondrial) strictly depends on ammonia. Design isotope-labeling experiments:

  • Use 15N^{15}\text{N}-ammonia to track incorporation into carbamoyl phosphate via CPS1.
  • Employ 13C^{13}\text{C}-bicarbonate to trace ATP-dependent carboxylation steps.
    Comparative studies in E. coli mutants can dissect the roles of small (CarA) and large (CarB) CPS subunits, leveraging gene knockout strains . Structural analysis (e.g., X-ray crystallography) reveals divergent active-site architectures between bacterial and human CPS .

Q. How do mutations in CPS1 affect enzyme kinetics, and what assays resolve functional contradictions?

Advanced Research Question
CPS1 mutations (e.g., D41G, Q235P) disrupt carbamoyl phosphate synthesis, causing urea cycle disorders. Address kinetic discrepancies using:

  • Steady-state kinetics : Measure KmK_m for ATP, bicarbonate, and ammonia. Mutants like D41A show 10-fold reduced VmaxV_{max} for ammonia utilization .
  • Pre-steady-state analysis : Use rapid-quench flow to detect intermediate carboxyphosphate formation, which is impaired in mutants affecting the ATP-grasp domain .
  • Thermal shift assays : Compare wild-type and mutant CPS1 stability; pathogenic variants (e.g., T287I) reduce melting temperatures (TmT_m) by >5°C .

Q. What computational models predict carbamate transport mechanisms in CPS?

Advanced Research Question
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models elucidate ammonia and carbamate channeling through CPS. Key steps:

  • Map ammonia diffusion pathways using Aquifex aeolicus CPS crystal structures, identifying conserved tunnel residues (e.g., Glu785{}^{785}, Lys948{}^{948}) .
  • Simulate ATP hydrolysis-driven conformational changes that gate the ammonia tunnel. Mutagenesis of gating residues (e.g., Lys948{}^{948}→Ala) reduces catalytic efficiency by >90% .
  • Validate models with 15N^{15}\text{N}-NMR to track ammonia movement in CPS1 mutants .

Q. How do researchers resolve contradictions in carbamoyl phosphate’s role in cancer metabolism?

Advanced Research Question
Carbamoyl phosphate fuels both pyrimidine synthesis (via CAD protein) and the urea cycle. In KRAS/LKB1-mutant lung cancer, CPS1 upregulation supports nucleotide pools. To dissect conflicting metabolic roles:

  • Use CRISPR-interference (CRISPRi) to silence CPS1 and quantify de novo pyrimidine synthesis via 13C^{13}\text{C}-glucose tracing .
  • Compare carbamoyl phosphate levels (LC-MS/MS) in CPS1-deficient vs. wild-type cells. Depletion correlates with reduced UTP pools (p<0.01p<0.01) .
  • Employ isoform-specific inhibitors (e.g., DON for glutamine-dependent CPS2) to isolate urea cycle contributions .

Q. What methods validate carbamoyl phosphate stability in synthetic biochemical systems?

Basic Research Question
Carbamoyl phosphate decomposes via pH-dependent hydrolysis. To stabilize it:

  • Prepare fresh solutions in 20 mM Tris-HCl (pH 8.0) with 10 mM Mg2+^{2+} to chelate degradative ions .
  • Monitor degradation kinetics via 31P^{31}\text{P}-NMR: The half-life (t1/2t_{1/2}) at 25°C is ~40 min at pH 7.5 but drops to <10 min at pH 6.0 .
  • Use stabilizers like 2-mercaptoethanol (5 mM) to reduce oxidative breakdown .

Q. How do researchers differentiate carbamoyl phosphate’s roles in de novo vs. salvage nucleotide pathways?

Advanced Research Question

  • Isotope tracing : Feed cells 13C^{13}\text{C}-bicarbonate and track label incorporation into carbamoyl phosphate (LC-MS) and downstream UMP (via CAD protein) .
  • Enzyme inhibition : Use PALA (N-phosphonacetyl-L-aspartate) to block aspartate transcarbamylase, halting de novo pyrimidine synthesis. Residual carbamoyl phosphate indicates salvage pathway activity .
  • Genetic models : Knock out cad (carbamoyl phosphate synthetase II) in cancer cells to isolate urea cycle-specific contributions .

属性

分子式

CH2NO5P-2

分子量

139 g/mol

IUPAC 名称

carbamoyl phosphate

InChI

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6)/p-2

InChI 键

FFQKYPRQEYGKAF-UHFFFAOYSA-L

SMILES

C(=O)(N)OP(=O)([O-])[O-]

规范 SMILES

C(=O)(N)OP(=O)([O-])[O-]

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 74136075
Carbamoyl phosphate(2-)
CID 74136075
Carbamoyl phosphate(2-)
CID 74136075
Carbamoyl phosphate(2-)
CID 74136075
Carbamoyl phosphate(2-)
CID 74136075
Carbamoyl phosphate(2-)
CID 74136075
Carbamoyl phosphate(2-)

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